

Application Note: Precision Hydrosilylation of 1,6-Divinylperfluorohexane

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Compound of Interest

Compound Name: 1,6-Divinylperfluorohexane

CAS No.: 1800-91-5

Cat. No.: B167291

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Executive Summary

This technical guide details the protocols for the hydrosilylation of **1,6-Divinylperfluorohexane** (DVPFH). As a bifunctional fluorinated monomer (CAS 1800-91-5), DVPFH acts as a critical "fluorine bridge" in the synthesis of hybrid fluorosilicone elastomers and high-performance surface coatings. Its unique structure—a rigid, oleophobic perfluorohexane core flanked by reactive vinyl groups—imparts exceptional solvent resistance and low surface energy to siloxane networks.

However, the synthesis presents a distinct challenge: The Fluorous Phase Barrier. The incompatibility between the fluorinated core and standard lipophilic siloxanes often leads to heterogeneous reaction mixtures, incomplete curing, and optical defects. This guide provides a validated, solvent-engineered approach to overcome these miscibility issues, ensuring high-conversion efficiency using Karstedt's catalyst.

Chemical Foundation & Properties[1][2]

Substrate Profile

1,6-Divinylperfluorohexane differs from standard hydrocarbon dienes due to the strong electron-withdrawing nature of the internal perfluoroalkyl chain (

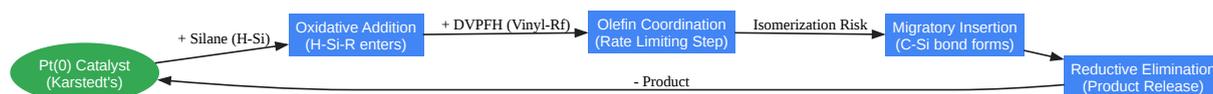
). This electronic effect reduces the electron density of the vinyl double bonds, slightly increasing the activation energy required for coordination with the Platinum catalyst compared

to non-fluorinated analogs (e.g., 1,9-decadiene).

Property	Value	Critical Note
Chemical Formula		Bifunctional (Crosslinker)
Molecular Weight	354.14 g/mol	
Boiling Point	83-84°C (at 43 mmHg)	Volatile; requires reflux condenser
Density	~1.506 g/mL	Denser than most siloxanes
Solubility	Fluorinated solvents, Acetone	Immiscible in standard silicone oils

Mechanistic Insight (The Modified Chalk-Harrod Cycle)

The reaction follows the Chalk-Harrod mechanism. However, in this specific system, the oxidative addition of the silane (Si-H) to the Pt(0) center is fast, while the olefin coordination is the rate-determining step due to steric bulk and electronic repulsion from the fluorine atoms.



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Figure 1: The catalytic cycle. Note that for DVPFH, the Olefin Coordination step requires sufficient thermal energy to overcome the electronic shielding of the perfluoro chain.

Critical Experimental Factors

The "Turbidity Test" (Self-Validation)

The #1 cause of failure in fluorosilicone synthesis is phase separation.

- Observation: If you mix DVPFH with a hydride-terminated siloxane (e.g., HMS-301) and the solution appears cloudy (turbid), the reaction is heterogeneous.
- Consequence: The catalyst will partition into the siloxane phase, leaving the DVPFH unreacted. This leads to "sweating" of the fluorocarbon in the final rubber.
- Correction: You must use a "Hybrid Solvent" that dissolves both the fluorinated monomer and the silicone backbone.

Solvent Selection Strategy

- Recommended:
 - Trifluorotoluene (TFT) or Hexafluoroxylene. These act as "amphiphilic" solvents, bridging the fluororous and lipophilic phases.
- Alternative: Supercritical
(industrial) or neat reaction at elevated temperature (
) only if the components become miscible at that temperature (requires pressure vessel).

Protocol 1: Synthesis of Fluorosilicone Hybrid Elastomer

Objective: Crosslink a hydride-functional siloxane with DVPFH to create a solvent-resistant rubber.

Materials

- Hydride Siloxane: Poly(methylhydrosiloxane) or hydride-terminated PDMS (e.g., Gelest DMS-H21).
- Crosslinker: **1,6-Divinylperfluorohexane** (DVPFH).
- Solvent: Benzotrifluoride (TFT).
- Catalyst: Karstedt's Catalyst (Pt in divinyltetramethyldisiloxane), 2% solution in xylene.

- Inhibitor: 1-Ethynyl-1-cyclohexanol (ECH) - Optional, for pot-life extension.

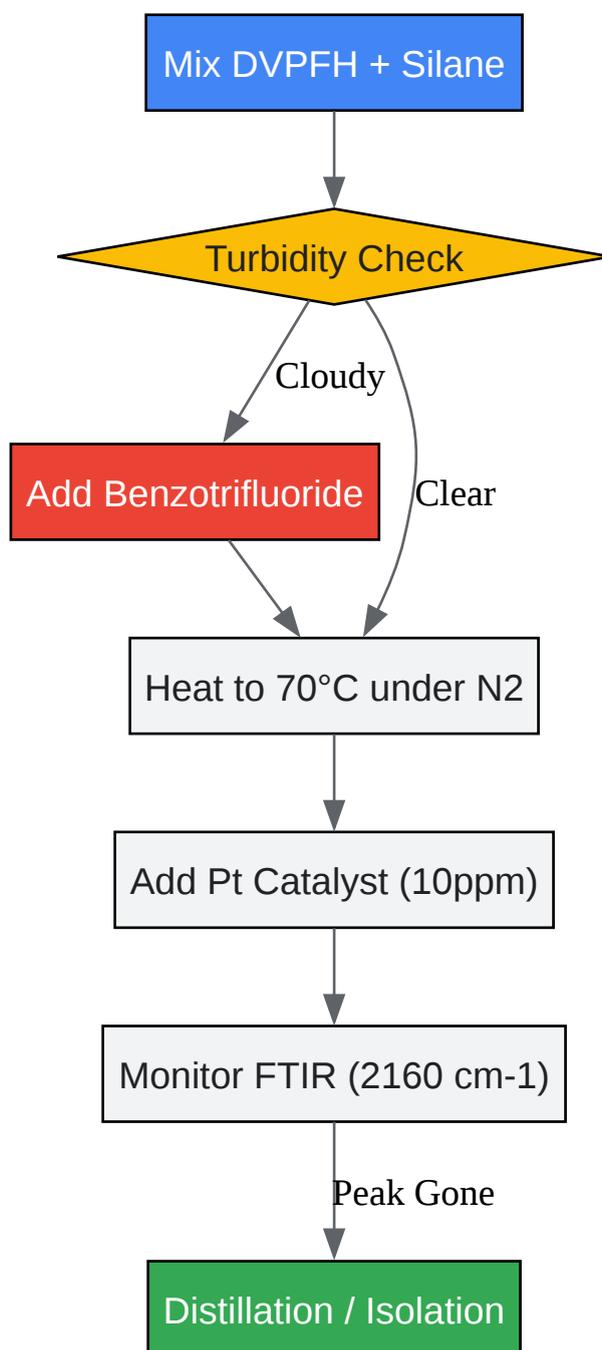
Step-by-Step Methodology

- Stoichiometric Calculation: Calculate the molar ratio of Vinyl () to Hydride ().
 - Target Ratio:
(Slight excess of hydride ensures all expensive fluorocarbon is bound).
- Phase Compatibilization (The Critical Step):
 - In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine the Siloxane and DVPFH.
 - Check: The mixture will likely be cloudy.
 - Action: Add Benzotrifluoride (TFT) dropwise while stirring until the solution becomes optically clear.
 - Note: Usually requires 30-50% solvent by weight.
- Catalyst Activation:
 - Purge the system with dry Nitrogen () for 10 minutes. Oxygen poisons Pt catalysts.
 - Heat the mixture to 60°C.
 - Add Karstedt's catalyst to achieve 10-20 ppm Pt loading.
- Reaction Monitoring:
 - Exotherm Watch: The reaction is exothermic. Monitor internal temperature. If it spikes >10°C, cool with an ice bath.

- Maintain 70-80°C for 2-4 hours.
- Validation (Endpoint Determination):
 - Take an aliquot and perform FTIR.
 - Target: Disappearance of the characteristic Vinyl C=C stretch at 1640 cm⁻¹.
 - Secondary Target: Reduction (but not total loss) of the Si-H peak at 2160 cm⁻¹.
- Post-Processing:
 - Strip the TFT solvent under vacuum (Rotovap at 60°C, <10 mbar).
 - Pour the viscous prepolymer into a mold and post-cure at 120°C for 2 hours to finalize crosslinking.

Protocol 2: Small Molecule Functionalization (Model System)

Objective: Attach a silane (e.g., Triethylsilane) to DVPFH for surface coating monomers.



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Figure 2: Decision tree for solvent addition and reaction workflow.

Protocol

- Setup: Dry 3-neck flask,

line, reflux condenser.

- Charge: Add 10.0g (28.2 mmol) of DVPFH and 2 equivalents (plus 5% excess) of Triethylsilane (

).

- Solvent: Add 10 mL of TFT.

- Catalysis: Add 10

L of Karstedt's catalyst.

- Reflux: Heat to mild reflux (~85°C). The fluorinated chain makes the vinyls sluggish; this higher temperature drives the reaction.
- Workup: Fractional distillation. DVPFH boils at 84°C; the disilylated product will boil significantly higher (>150°C), allowing easy separation.

Safety & Handling

- Thermal Runaway: Hydrosilylation is exothermic. Never add catalyst to a hot, neat mixture of bulk silane and olefin. Always use a solvent heat sink or add reagents slowly.
- HF Generation: If DVPFH is exposed to extreme heat (>200°C) or strong acids, it may release Hydrogen Fluoride (HF). Keep Calcium Gluconate gel nearby as a first-aid precaution.
- Pressure: If running in a sealed tube (to exceed boiling point), ensure the vessel is rated for the vapor pressure of TFT/DVPFH.

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